molecular formula C13H25N3 B15048442 hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15048442
M. Wt: 223.36 g/mol
InChI Key: VFKALAWDXZJBFL-UHFFFAOYSA-N
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Description

Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the hexyl group: This step involves the alkylation of the pyrazole ring using hexyl halides in the presence of a base such as potassium carbonate.

    Attachment of the propan-2-yl group: This can be done through a Friedel-Crafts alkylation reaction using propan-2-yl chloride and a Lewis acid catalyst like aluminum chloride.

    Final amination step:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.

    3,5-Dimethyl-1H-pyrazole: Used as a corrosion inhibitor.

    4-Amino-1H-pyrazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-5-6-7-8-14-9-13-10-15-16(11-13)12(2)3/h10-12,14H,4-9H2,1-3H3

InChI Key

VFKALAWDXZJBFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1)C(C)C

Origin of Product

United States

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